

# Spectroscopic Data of Penicolinate A: A Technical Guide

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## Compound of Interest

Compound Name: Penicolinate A

Cat. No.: B12411179

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This technical guide provides a comprehensive overview of the spectroscopic data for **Penicolinate A**, a picolinic acid derivative isolated from the endophytic fungus *Penicillium* sp. BCC16054. The information presented herein is crucial for the identification, characterization, and further development of this natural product.

## Chemical Structure and Properties

**Penicolinate A** is a symmetrical dimeric ester of picolinic acid. Its chemical structure and key properties are summarized below.

Property	Value
Molecular Formula	C <sub>24</sub> H <sub>32</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	412.52 g/mol
Exact Mass (HRESIMS)	413.2435 [M+H] <sup>+</sup> (Calculated for C <sub>24</sub> H <sub>33</sub> N <sub>2</sub> O <sub>4</sub> , 413.2440)
Source	<i>Penicillium</i> sp. BCC16054

## Spectroscopic Data

The following tables summarize the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **Penicolinate A**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Penicolinate A** ( $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	8.21	d	8.0
4	7.80	t	8.0
5	7.39	d	8.0
1'	4.31	t	6.8
2'	1.76	m	
3', 4'	1.30-1.45	m	
5'	1.25	br s	
OMe	3.98	s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Penicolinate A** ( $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
2	165.5
3	137.2
4	126.8
5	125.0
6	149.9
1'	65.2
2'	28.6
3'	25.9
4'	29.3
5'	29.1
OMe	52.5

## Mass Spectrometry (MS)

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for **Penicolinate A**

Ion	Observed m/z	Calculated m/z	Formula
[M+H] <sup>+</sup>	413.2435	413.2440	C <sub>24</sub> H <sub>33</sub> N <sub>2</sub> O <sub>4</sub>

## Infrared (IR) Spectroscopy

Due to the limitations of the search, specific IR absorption bands for **Penicolinate A** were not explicitly found in the available resources. However, based on its chemical structure, the following characteristic absorption bands are expected:

Table 4: Expected Infrared (IR) Absorption Bands for **Penicolinate A**

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
C=O (Ester)	1725-1705
C=N (Pyridine)	~1600
C=C (Aromatic)	1600-1450
C-O (Ester)	1300-1000
C-H (Aliphatic)	3000-2850
C-H (Aromatic)	3100-3000

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of **Penicolate A**, based on standard practices for natural product analysis.

### NMR Spectroscopy

- Instrumentation: A Bruker Avance 400 or 500 MHz NMR spectrometer.
- Sample Preparation: The purified sample of **Penicolate A** was dissolved in deuterated chloroform (CDCl<sub>3</sub>).
- <sup>1</sup>H NMR: Spectra were acquired at 400 or 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl<sub>3</sub> at δ 7.26 ppm).
- <sup>13</sup>C NMR: Spectra were acquired at 100 or 125 MHz. Chemical shifts are reported in ppm relative to the solvent peak (CDCl<sub>3</sub> at δ 77.0 ppm).
- 2D NMR: COSY, HSQC, and HMBC experiments were performed to establish connectivities and confirm assignments.

### Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer, such as a Bruker microTOF-Q II, equipped with an electrospray ionization (ESI) source.

- **Sample Preparation:** The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
- **Data Acquisition:** Mass spectra were acquired in positive ion mode. The instrument was calibrated using a standard calibrant (e.g., sodium formate).

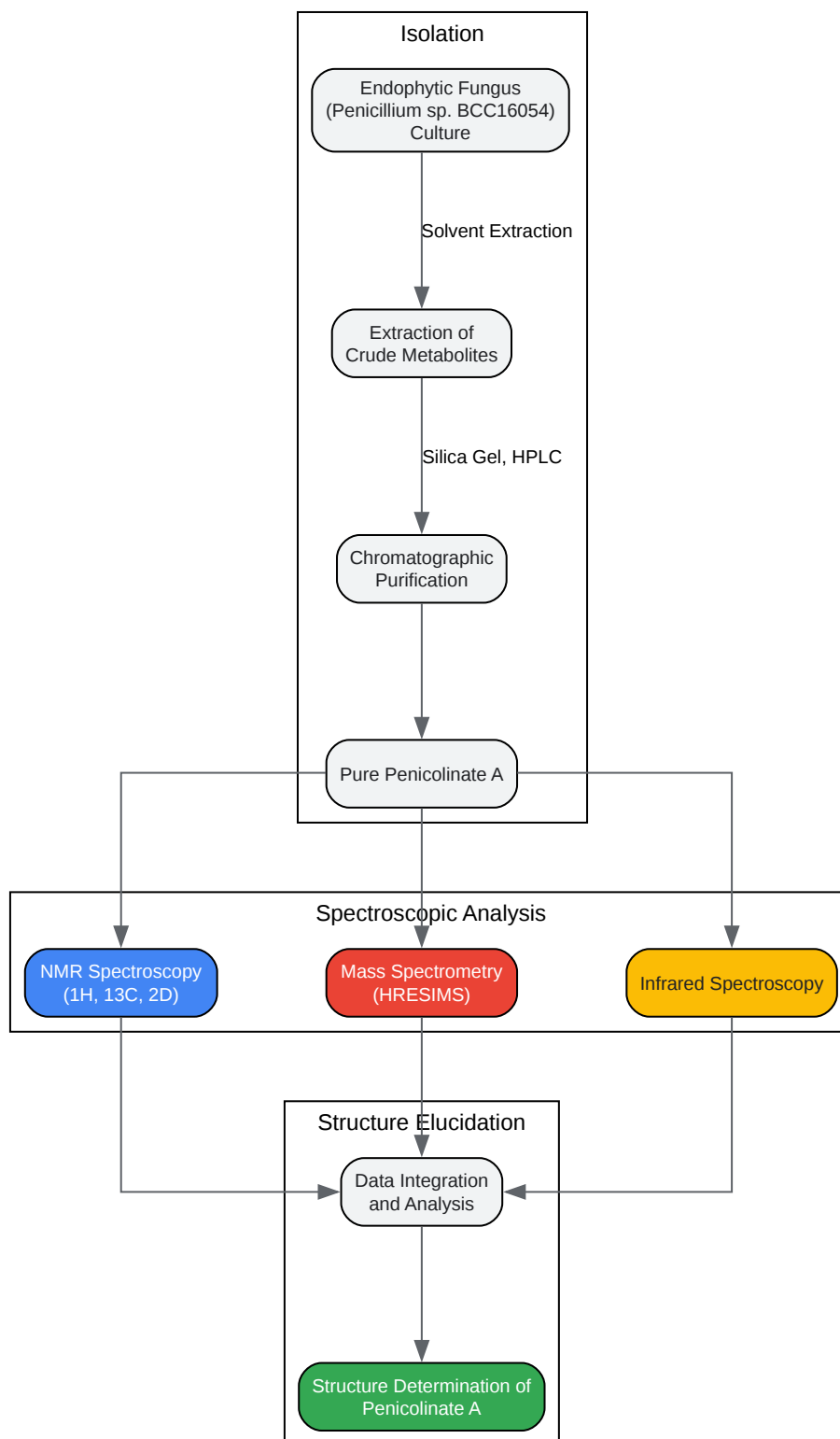
## Infrared Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** The sample was prepared as a thin film on a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ . The data is typically presented as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Penicolate A**.

## Workflow for Spectroscopic Analysis of Penicolate A

[Click to download full resolution via product page](#)Caption: Workflow for the isolation and spectroscopic analysis of **Penicolate A**.

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